molecular formula C22H46 B1487726 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine CAS No. 76041-71-9

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine

Cat. No.: B1487726
CAS No.: 76041-71-9
M. Wt: 310.6 g/mol
InChI Key: PPSYHXHRYMEFQY-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of a chlorine atom, a hydroxyl group, and a trifluoromethyl group on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation: One common method involves the direct halogenation of pyridine derivatives. The pyridine ring is first functionalized with a hydroxyl group, followed by chlorination and trifluoromethylation.

  • Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethyl group.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and trifluoromethylation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like hydroxide (OH-) and amines (NH3) are typically employed.

Major Products Formed:

  • Oxidation: Products include carboxylic acids and ketones.

  • Reduction: Reduced forms of the compound, such as chloro-2-hydroxy-5-(trifluoromethyl)pyridine.

  • Substitution: Substituted pyridines with various functional groups.

Scientific Research Applications

3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Chloro-2-hydroxy-5-(trifluoromethyl)pyridine: The compound .

  • 2-Hydroxy-5-(trifluoromethyl)pyridine: Similar structure but lacks the chlorine atom.

  • 3-Chloro-5-(trifluoromethyl)pyridine: Similar but without the hydroxyl group.

Uniqueness: this compound is unique due to the presence of both a hydroxyl and a trifluoromethyl group on the pyridine ring, which significantly influences its reactivity and applications compared to its analogs.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

CAS No.

76041-71-9

Molecular Formula

C22H46

Molecular Weight

310.6 g/mol

IUPAC Name

2,4-dimethylicosane

InChI

InChI=1S/C22H46/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(4)20-21(2)3/h21-22H,5-20H2,1-4H3

InChI Key

PPSYHXHRYMEFQY-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=C1C(F)(F)F)Cl

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)CC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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